molecular formula C10H16F2N2O B13348565 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine

1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine

Cat. No.: B13348565
M. Wt: 218.24 g/mol
InChI Key: PRDGRJMOZSRLLS-MQWKRIRWSA-N
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Description

1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with an L-prolyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can be achieved through classical peptide synthesis methods. This involves the protection of the amino group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by peptide bond formation using carbodiimide-promoted reactions . Another method involves the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, could be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study enzyme-substrate interactions, particularly in the context of proline-rich peptides.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The L-prolyl group may facilitate binding to proline-specific enzymes, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C10H16F2N2O

Molecular Weight

218.24 g/mol

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C10H16F2N2O/c11-9(12)7-3-5-14(6-7)10(15)8-2-1-4-13-8/h7-9,13H,1-6H2/t7?,8-/m0/s1

InChI Key

PRDGRJMOZSRLLS-MQWKRIRWSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC(C2)C(F)F

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)C(F)F

Origin of Product

United States

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